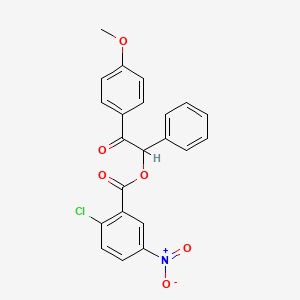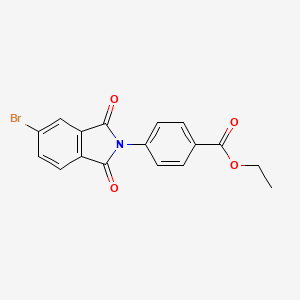![molecular formula C24H19N3O3 B3931558 ethyl 4-{5-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B3931558.png)
ethyl 4-{5-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate
Vue d'ensemble
Description
Imidazole and benzimidazole derivatives, which are structurally similar to your compound, are important in medicinal chemistry due to their wide range of biological activities . They are key components in a variety of functional molecules used in everyday applications .
Synthesis Analysis
Imidazole derivatives can be synthesized through various methods. One common method involves the reaction of 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. For instance, they can participate in a ZnCl2-catalyzed [3 + 2] cycloaddition reaction with benzimidates and 2H-azirines to produce multisubstituted imidazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary significantly depending on their specific structure. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Mécanisme D'action
The mechanism of action of ethyl 4-{5-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. This compound has also been suggested to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and physiological effects:
This compound has been shown to possess low toxicity in vitro. However, further studies are needed to determine the safety and toxicity of this compound in vivo. This compound has also been shown to possess good solubility in organic solvents, which makes it suitable for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-{5-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate has several advantages for use in lab experiments. This compound is easy to synthesize and has good solubility in organic solvents. This compound also possesses low toxicity in vitro, which makes it suitable for use in cell-based assays. However, the limitations of this compound include its limited stability in aqueous solutions and its potential toxicity in vivo.
Orientations Futures
There are several future directions for the study of ethyl 4-{5-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate. One future direction is to study the mechanism of action of this compound in more detail. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Moreover, this compound can be used as a building block for the synthesis of novel materials, and further studies can be conducted in this area. Finally, this compound can be modified to improve its stability and reduce its toxicity, which can lead to the development of new drugs and materials.
Applications De Recherche Scientifique
Ethyl 4-{5-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to possess anticancer activity by inhibiting the growth of cancer cells. This compound has also been shown to possess antibacterial activity against gram-positive and gram-negative bacteria. Moreover, this compound has been studied for its potential applications in material science, where it has been used as a building block for the synthesis of novel materials.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4-[5-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-3-29-24(28)17-7-5-16(6-8-17)22-11-9-19(30-22)13-18(14-25)23-26-20-10-4-15(2)12-21(20)27-23/h4-13H,3H2,1-2H3,(H,26,27)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDFHTFRYWRJAD-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=C(N3)C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=C(N3)C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}vinyl)-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B3931478.png)
![N-(2-fluorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B3931487.png)

![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2,2-dimethylpropanamide](/img/structure/B3931497.png)
![2-methyl-N-[6-methyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B3931500.png)

![4-chloro-N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3931515.png)

![N-{3-[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B3931534.png)
![N-(4-chlorophenyl)-6,7-dimethyl-4-oxatricyclo[4.3.0.0~3,7~]nonane-3-carboxamide](/img/structure/B3931537.png)
![1,7,7-trimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B3931559.png)
![N-(tert-butyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3931572.png)


